4-Acetylpiperazine-2,6-dione

Description

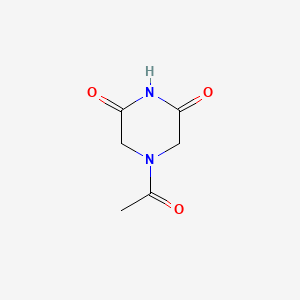

Structure

3D Structure

Properties

IUPAC Name |

4-acetylpiperazine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4(9)8-2-5(10)7-6(11)3-8/h2-3H2,1H3,(H,7,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAUQQUTAJUSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516969 | |

| Record name | 4-Acetylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-27-0 | |

| Record name | 4-Acetylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Chemistry of 4 Acetylpiperazine 2,6 Dione

Electrophilic and Nucleophilic Reactions at the Piperazine-2,6-dione (B107378) Ring System

The piperazine-2,6-dione ring system possesses both electrophilic and nucleophilic sites, allowing for a range of chemical transformations. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Conversely, the nitrogen atoms can exhibit nucleophilic character, although this is tempered by the presence of the adjacent carbonyl groups which delocalize the lone pair of electrons.

Nucleophilic attack at the carbonyl carbons of the diketopiperazine ring can be facilitated under basic conditions. For instance, mild basic conditions can promote the nucleophilic attack by amines at the diketopiperazine carbonyls, leading to ring-opened products. google.com The nitrogen atoms of the piperazine (B1678402) ring can also participate in nucleophilic substitution reactions. For example, the synthesis of various N-heterocycles often involves the nucleophilic character of the nitrogen atoms within a piperazine scaffold. openmedicinalchemistryjournal.com

Transformations Involving the N-Acetyl Moiety and its Chemical Lability

The N-acetyl group at the 4-position of the piperazine-2,6-dione ring plays a crucial role in modulating the reactivity of the entire molecule. The acetyl group is an electron-withdrawing group, which can influence the acidity of the protons on the adjacent methylene (B1212753) groups of the piperazine ring.

The N-acetyl moiety itself can be subject to chemical transformations. For instance, hydrolysis of the acetyl group can occur under acidic or basic conditions, which would yield the parent piperazine-2,6-dione. evitachem.com This lability can be exploited in synthetic strategies where the acetyl group serves as a temporary protecting group or as a handle for further functionalization. The presence of the acetyl group is important for facilitating certain reactions, such as aldol-type condensations, by increasing the acidity of the α-protons. csu.edu.au

Carbonyl Reactivity of 4-Acetylpiperazine-2,6-dione Derivatives

The two carbonyl groups within the piperazine-2,6-dione ring are key reactive centers, participating in a variety of nucleophilic addition and condensation reactions.

Aldol-type Condensations and Related Reactions

The presence of the N-acetyl group in this compound activates the adjacent methylene protons, making them sufficiently acidic to be removed by a base to form an enolate. This enolate can then act as a nucleophile in Aldol-type condensation reactions with aldehydes and ketones. uit.noevitachem.com This reaction is a powerful tool for carbon-carbon bond formation and for introducing diverse substituents onto the piperazine-2,6-dione scaffold. wikipedia.orgmagritek.commasterorganicchemistry.com

The reaction typically proceeds by deprotonation at the α-carbon to the carbonyl group, followed by nucleophilic attack of the resulting enolate on the carbonyl carbon of an aldehyde or ketone. magritek.com Subsequent dehydration of the aldol (B89426) addition product leads to the formation of an α,β-unsaturated carbonyl compound. wikipedia.org The choice of base and reaction conditions can influence the outcome and stereoselectivity of the condensation. uit.no For instance, bases like potassium tert-butoxide have been used to facilitate these reactions. evitachem.com

Other Nucleophilic Additions to Dicarbonyl Centers

Beyond Aldol-type reactions, the dicarbonyl centers of this compound and its derivatives are susceptible to attack by a variety of other nucleophiles. evitachem.com These reactions can lead to the formation of diverse products, depending on the nature of the nucleophile and the reaction conditions. For example, reaction with ammonia (B1221849) derivatives can lead to the formation of stable products useful for characterization. uomustansiriyah.edu.iq The reactivity of the carbonyl groups is central to many synthetic strategies aimed at modifying the piperazine-2,6-dione core. evitachem.com

Ring-Opening and Rearrangement Pathways of Piperazine-2,6-dione Scaffolds

The piperazine-2,6-dione ring, while relatively stable, can undergo ring-opening reactions under certain conditions. For example, strong acidic or basic conditions can lead to hydrolysis of the amide bonds, resulting in the formation of linear dipeptide derivatives. google.com Parrish et al. have shown that mild basic conditions can facilitate nucleophilic attack by amines at the diketopiperazine carbonyls, leading to pyroglutamides in high yield. google.com Conversely, reactions with nucleophiles under acidic conditions can yield bis-glutamate derivatives of 2,5-diketopiperazine. google.com The potential for ring-opening is an important consideration in the design of synthetic routes and in understanding the stability of these compounds. Rearrangement reactions have also been observed, such as the sigmatropic rearrangement of certain purine-2,6-dione (B11924001) derivatives. psu.edu

Functionalization and Derivatization Strategies for this compound

A variety of strategies have been developed to functionalize and derivatize the this compound scaffold, aiming to synthesize novel compounds with potential biological activities. acs.orgnih.gov These strategies often leverage the inherent reactivity of the molecule discussed in the previous sections.

One common approach is the condensation of piperazine-2,6-dione derivatives with various electrophiles. For example, condensation with 1H-indole-2-carboxylic acid under microwave irradiation has been used to synthesize 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. researchgate.net Another key strategy involves the alkylation of the piperazine ring nitrogens. wikipedia.org

Multicomponent reactions, such as the Ugi reaction, have proven to be powerful tools for the diastereoselective synthesis of complex pyrrolopiperazine-2,6-diones. acs.orgnih.govresearchgate.net These one-pot procedures allow for the introduction of multiple points of diversity in a single step, providing efficient access to libraries of novel compounds. acs.orgresearchgate.net

The table below summarizes some of the reported derivatization strategies for piperazine-2,6-dione scaffolds:

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Iminodiacetic acid and various amines | Microwave irradiation | Piperazine-2,6-dione derivatives | researchgate.net |

| Piperazine-2,6-dione derivatives and 1H-indole-2-carboxylic acid | Microwave irradiation | 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives | researchgate.net |

| Glycine (B1666218) methyl ester hydrochloride, 3-bromopropionic acid, phenylglyoxal (B86788) hydrate, cyclohexyl isocyanide | One-pot Ugi/nucleophilic substitution/N-acylation/debenzoylation | Pyrrolopiperazine-2,6-diones | acs.orgresearchgate.net |

| 1,4-Diacetylpiperazine-2,5-dione (B1297580) and aldehydes | Basic conditions (e.g., TEA, potassium tert-butoxide) | 3-Alkylidene-1,4-diacetylpiperazine-2,5-diones | uit.no |

| 8-Bromo-1,3-disubstituted-1H-purine-2,6-dione and 1-BOC-piperazine | Sodium carbonate, DMF | 8-(Piperazin-1-yl)-1H-purine-2,6-dione derivatives | rsc.org |

These functionalization strategies highlight the versatility of the piperazine-2,6-dione scaffold as a building block for the synthesis of a wide range of heterocyclic compounds.

Theoretical and Computational Investigations of 4 Acetylpiperazine 2,6 Dione

Quantum Chemical Studies on Molecular Structure and Conformational Preferences

No dedicated quantum chemical studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational preferences of 4-Acetylpiperazine-2,6-dione have been found in the existing literature. Such a study would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap Analysis

There are no published data concerning the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This analysis is crucial for understanding a molecule's electronic properties and chemical reactivity, but it has not been specifically calculated or reported for this compound.

Global Chemical Reactivity Descriptors and Molecular Electrostatic Potential Mapping

Specific calculations for global chemical reactivity descriptors (such as chemical hardness, softness, electronegativity, and electrophilicity index) for this compound are not available. Furthermore, no molecular electrostatic potential (MEP) maps have been published, which would otherwise illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Theoretical Vibrational Analysis and Prediction of Spectroscopic Signatures

A theoretical vibrational analysis, which predicts the infrared (IR) and Raman spectroscopic signatures, has not been performed or published for this compound. Consequently, there are no computed vibrational frequencies or spectral data to report for this specific molecule.

Applications of 4 Acetylpiperazine 2,6 Dione As a Synthetic Intermediate and Building Block

Role in the Multi-Step Synthesis of Complex Heterocyclic Systems

The piperazine-2,6-dione (B107378) core is a foundational element for assembling a variety of complex heterocyclic structures, including those with significant pharmacological interest. The dione (B5365651) functionality provides handles for cyclization and annulation reactions, enabling the construction of fused and spirocyclic frameworks.

Derivatives of piperazine-2,6-dione are key precursors in the synthesis of pharmaceutically important fused heterocycles like pyrazinoisoquinolines and pyridopyrazines. Research has demonstrated an efficient synthetic pathway where N-substituted piperazine-2,6-diones undergo a Brønsted acid-assisted cyclization. beilstein-journals.orgnih.gov In this strategy, the imide carbonyl group is activated, facilitating a 6-exo-trig cyclization to build the target fused systems. beilstein-journals.orgnih.gov

While a specific study used a 4-benzenesulfonylpiperazine-2,6-dione derivative, the methodology highlights the role of the piperazine-2,6-dione skeleton as the core component for these transformations. nih.gov The process involves the initial synthesis of N-aryl/heteroarylethyl-substituted piperazine-2,6-diones, which are then cyclized to form the desired pyrazinoisoquinoline or pyridopyrazine structures. beilstein-journals.orgnih.gov This approach was successfully applied to a concise synthesis of Praziquantel, a prominent anthelmintic drug featuring a pyrazinoisoquinoline core. nih.gov The versatility of this method suggests that other N-substituted derivatives, such as 4-acetylpiperazine-2,6-dione, could serve as valuable intermediates in similar synthetic campaigns to produce diverse, value-added heterocyclic compounds. nih.gov

Table 1: Synthesis of Pyrazinoisoquinolines from Piperazine-2,6-dione Precursors

| Starting Material Class | Reaction Type | Product Class | Key Findings | Reference |

|---|---|---|---|---|

| N-(Arylethyl)piperazine-2,6-diones | Brønsted acid-mediated cyclization | Pyrazinoisoquinolines | Demonstrates the activation of the imide carbonyl group to assemble the fused heterocyclic system. | nih.gov |

The piperazine-2,6-dione scaffold is instrumental in the synthesis of conformationally restricted fused and spirocyclic systems. By introducing bridges across the piperazine (B1678402) ring, researchers can create rigid bicyclic molecules with precisely oriented functional groups. researchgate.net One strategy involves the transformation of a piperazine-2,6-dione with reagents like 1,4-dibromobut-2-ene to yield fused systems such as 3,8-diazabicyclo[3.2.1]octane-2,4-dione. researchgate.net Such rigid scaffolds are of high interest in medicinal chemistry for designing novel receptor ligands. researchgate.net Another approach utilizes a multi-component reaction followed by cyclization to produce piperazinedione-fused tricyclic libraries. nih.gov

The synthesis of pyrrolopiperazine-2,6-diones, a class of fused heterocycles, has been achieved through a one-pot sequence involving a Ugi reaction followed by nucleophilic substitution and N-acylation. acs.orgresearchgate.net This method provides straightforward access to a wide variety of these complex structures with high diastereoselectivity. acs.org

In the realm of spirocyclic compounds, piperazine-2,5-dione, a close structural analog, has been used to construct spiro-epoxides like 4,7-dibenzyl-2,2-dimethyl-1-oxa-4,7-diazaspiro[2.5]octane-5,8-dione. cdnsciencepub.com These spirocycles serve as intermediates for further transformations, demonstrating the utility of the piperazinedione core in building complex three-dimensional structures. cdnsciencepub.com

Utilization in the Development of Functional Organic Materials

The unique structural and electronic properties of the piperazine-2,6-dione moiety make it an attractive component for the design of novel functional organic materials. Its applications range from materials with specific optical properties to specialized polymers.

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. While many NLO materials are based on simple piperazine salts nih.govresearchgate.netresearchgate.netdntb.gov.ua, recent research has explored the potential of more complex heterocyclic systems. A study on N-(thiazol-2-yl)piperidine-2,6-dione derivatives, which are structurally analogous to piperazine-2,6-diones, revealed that several of these compounds exhibit strong second-harmonic generation (SHG), a key NLO property. rsc.org The study found that compounds crystallizing in a non-centrosymmetric space group displayed significant NLO activity, highlighting the importance of molecular and crystal structure symmetry. rsc.org The incorporation of the dione ring system, combined with other functional groups, offers a pathway to tune the electronic and crystalline properties necessary for effective NLO materials.

The piperazine-2,6-dione scaffold can be incorporated into polymers to create materials with specific functionalities. A key strategy involves the synthesis of 4-acryloyl-2,6-piperazinediones. researchgate.net The acryloyl group is a readily polymerizable moiety, allowing the piperazinedione unit to be integrated into polymer chains. This creates polymers with pendant heterocyclic groups that can influence the material's properties or serve as sites for further functionalization. Additionally, derivatives of piperazine-2,6-dione have been investigated for their biological activity, including in areas related to polymer-based drug delivery systems. elaba.ltgoogle.com For instance, certain piperazinedione derivatives self-assemble into microparticles suitable for pulmonary drug delivery. google.com

Applications in the Synthesis of Agrochemical Intermediates

The piperazine-2,6-dione structure is a recognized pharmacophore in the development of new agrochemicals. Studies have explicitly noted that mono-piperazine-2,6-diones are active agents in the agrochemical field. elaba.lt A 2007 report highlighted that previous studies had demonstrated the biological activity of newly synthesized derivatives of 4-acetylated piperazine-2,6-diones, indicating the direct relevance of this specific compound to the field. elaba.lt

A facile synthetic route has been developed to produce novel 1-phenyl-piperazine-2,6-diones, which were subsequently evaluated for herbicidal properties. mdpi.com In this research, various derivatives were synthesized and tested, with one fused-ring system, 2-(4-Chloro-5-cyclo-pentyl-oxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione, displaying significant herbicidal activity. mdpi.com This demonstrates that the piperazine-2,6-dione core serves as a critical intermediate, which, after further modification, leads to potent agrochemical agents.

Table 2: Herbicidal Activity of a Piperazine-2,6-dione Derivative

| Compound | Starting Scaffold | Application | Result | Reference |

|---|

Strategies for Diversification of Piperazine-2,6-dione Scaffold through 4-Acetyl Substitution

The 4-acetyl group on the piperazine-2,6-dione scaffold serves as a crucial functional handle, enabling a variety of chemical transformations for the synthesis of diverse derivatives. This substitution provides a reactive site for further molecular elaboration, allowing for the introduction of various substituents and the construction of more complex molecular architectures. Key strategies for diversification include reactions at the acetyl group itself, modifications at other positions on the ring facilitated by the acetyl group's presence, and its use as a protecting group that can be removed to allow for further functionalization.

One prominent strategy for diversification involves the condensation reactions of the active methylene (B1212753) protons of the piperazine-dione ring, which are activated by the N-acetyl group. This approach is particularly useful for introducing new carbon-carbon bonds at the C-3 and C-5 positions of the piperazine-2,6-dione core.

A notable example is the aldol-type condensation of N-acetyl protected diketopiperazines with various aldehydes. uib.no This reaction allows for the introduction of alkylidene substituents onto the piperazine-dione ring. For instance, the condensation of 1,4-diacetyl-2,5-piperazinedione with aldehydes can be facilitated by a base to yield 3-alkylidene-2,5-diketopiperazines. uib.no These resulting compounds can then undergo a second condensation to introduce another substituent, leading to unsymmetrically substituted piperazinediones. uib.no

The reaction conditions for these condensations can be tuned to control the outcome. For example, the choice of base and reaction temperature can influence the yield and stereoselectivity of the product. uib.no While some condensations proceed at room temperature, others may require heating to achieve a satisfactory yield. uib.no

Another key diversification strategy involves the use of the this compound core as a scaffold for building more complex molecules through acylation reactions. The nitrogen at the 1-position can be acylated with various acid chlorides or activated acids to introduce a wide range of functional groups. For example, derivatives of 4-succinamoyl piperazine-2,6-dione have been synthesized by acylating piperazine-2,6-dione hydrochloride with N-substituted succinamic acids in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). elaba.lt An alternative and often higher-yielding method involves the reaction of amines with 4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoic acid chloride, which is itself prepared from piperazine-2,6-dione. elaba.lt

The following table summarizes representative examples of diversification strategies starting from an acetylated piperazine-dione scaffold.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 1,4-Diacetyl-2,5-piperazinedione | Isobutyraldehyde, Cs2CO3, DMF | Aldol (B89426) Condensation | 1-Acetyl-3-isobutylidene-piperazine-2,5-dione | uib.no |

| 1-Acetyl-3-isobutylidene-piperazine-2,5-dione | 4-Hydroxybenzaldehyde, Cs2CO3, DMF | Aldol Condensation | 3-Isobutylidene-6-(4-hydroxybenzylidene)-piperazine-2,5-dione | uib.no |

| Piperazine-2,6-dione hydrochloride | N-(4-methylphenyl)succinamic acid, DCC | Acylation | 4-[N-(4-methylphenyl)succinamoyl]-piperazine-2,6-dione | elaba.lt |

| Amines (e.g., 4-methylaniline) | 4-(3,5-Dioxopiperazin-1-yl)-4-oxobutanoic acid chloride | Acylation | 4-[N-(4-methylphenyl)succinamoyl]-piperazine-2,6-dione | elaba.lt |

| 1,4-Diacetyl-2,5-piperazinedione | Alkylbromides, Carbon disulfide, Tetrabutylammonium bromide | Dithioacetalization | Ketene dithioacetal derivatives of 2,5-piperazinedione | tandfonline.com |

Furthermore, the acetyl group can act as a protecting group for one of the nitrogen atoms, allowing for selective functionalization at the other nitrogen. Subsequent removal of the acetyl group can then open the way for further diversification at that position. Deacetylation can be achieved under basic conditions, for example, with the assistance of amines. tandfonline.com This orthogonal protection strategy is fundamental in the synthesis of unsymmetrically substituted piperazine-diones, which are valuable scaffolds in medicinal chemistry.

The diversification of the piperazine-2,6-dione scaffold through modifications involving the 4-acetyl group has led to the synthesis of a variety of compounds with potential biological activities. For instance, certain 4-succinamoyl piperazine-2,6-dione derivatives have been investigated for their analgesic properties. elaba.ltelaba.lt

Future Research Directions in 4 Acetylpiperazine 2,6 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Routes for 4-Acetylpiperazine-2,6-dione

Traditional synthetic methods for the piperazine-2,6-dione (B107378) core often involve the condensation of iminodiacetic acid derivatives with primary amines or ammonia (B1221849). researchgate.net However, the future of chemical synthesis is increasingly focused on sustainability, efficiency, and the use of green chemistry principles. For this compound, research is anticipated to move beyond conventional approaches toward more innovative and environmentally benign methodologies.

Emerging strategies for the synthesis of related piperazine (B1678402) structures utilize photoredox catalysis, which offers a green approach by using visible light to promote reactions. mdpi.comorganic-chemistry.org These methods can enable C–H functionalization and the construction of the piperazine ring under mild conditions, often avoiding the use of toxic reagents. mdpi.com For instance, a visible-light-promoted decarboxylative annulation protocol has been successfully used to provide 2-substituted piperazines. organic-chemistry.org Another sustainable technique is the use of microwave irradiation, which can accelerate reaction times and increase yields, as demonstrated in the synthesis of various piperazine-2,6-dione derivatives. researchgate.net

Future synthetic explorations for this compound could involve a two-stage process where a sustainable method is first employed to construct the core piperazine-2,6-dione ring, followed by a highly efficient N-acetylation step. The development of a one-pot reaction that combines ring formation and acetylation under green conditions would represent a significant advancement.

| Approach | Description | Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Conventional Condensation | Condensation of iminodiacetic acid derivatives with amines. | Well-established and reliable. | Forms the core ring, requiring a subsequent acetylation step. | researchgate.net |

| Photoredox Catalysis | Uses visible light and a photocatalyst to drive ring formation or functionalization. | Mild conditions, high selectivity, avoids harsh reagents, sustainable. | Could be adapted to form the piperazine-2,6-dione ring from readily available precursors. | mdpi.comorganic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. | Drastically reduced reaction times, often improved yields. | Applicable for accelerating the condensation step to form the core heterocycle. | researchgate.net |

Advanced Mechanistic Investigations of this compound Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is crucial for its controlled application in synthesis. The molecule possesses multiple potentially reactive sites: the N-H proton of the secondary amide, the two carbonyl carbons, and the α-protons, which could potentially undergo enolization.

Advanced mechanistic studies could focus on the following areas:

Acidity and Nucleophilicity: Quantifying the pKa of the N-H proton and the relative nucleophilicity of the corresponding anion would inform its use in substitution reactions.

Electrophilicity of Carbonyls: Investigating the relative reactivity of the two distinct carbonyl carbons towards nucleophilic attack. The acetyl group's electron-withdrawing nature likely influences the adjacent ring carbonyl, making it a key site for selective reactions.

Radical Reactions: Mechanistic studies on related N-acyl systems have revealed pathways involving N-acyliminium ions and amine radical cations. mdpi.comnih.gov Exploring the potential for this compound to undergo similar transformations, particularly through photoredox catalysis, could unlock novel reaction pathways. mdpi.com Understanding the formation and fate of α-aminyl radical intermediates could lead to new C-H functionalization strategies. mdpi.com

Techniques such as kinetic analysis, isotopic labeling, in-situ spectroscopy (NMR, IR), and computational modeling can be employed to elucidate transition states and reaction intermediates, providing a detailed picture of the molecule's chemical behavior.

Computational Design of Novel this compound Derivatives with Enhanced Chemical Functionality

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. researchgate.net For this compound, these methods can be used to rationally design derivatives with enhanced or entirely new chemical functionalities.

Molecular docking and virtual screening are structure-based methods used to predict the affinity of ligands for a target. researchgate.netsemanticscholar.org While often used in a biological context, these tools can be repurposed to model interactions with catalysts, on surfaces, or within material frameworks. For example, computational studies could predict how modifications to the this compound structure would influence its binding to a metal catalyst or its self-assembly properties.

Key computational approaches include:

Density Functional Theory (DFT): To calculate electronic properties, predict reaction pathways, and understand the molecule's reactivity profile.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its derivatives and to simulate their behavior in different environments.

Quantitative Structure-Property Relationship (QSPR): To build models that correlate structural features with specific chemical or physical properties, enabling the prediction of properties for yet-unsynthesized derivatives.

These computational tools can guide synthetic efforts by prioritizing derivatives with the highest probability of possessing desired functionalities, such as altered solubility, novel reactive sites, or specific electronic properties. nih.gov

| Computational Tool | Application | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second. | Design of derivatives with high affinity for specific catalysts or material binding sites. | researchgate.netsemanticscholar.org |

| Virtual Screening | Computationally screens large libraries of compounds to identify structures with desired properties. | Rapid identification of promising derivative candidates for synthesis. | researchgate.net |

| DFT Calculations | Models electronic structure to predict reactivity, stability, and spectroscopic properties. | Understanding of reaction mechanisms and rational design of derivatives with tailored electronic properties. | nih.gov |

| ADME Prediction | Predicts Absorption, Distribution, Metabolism, and Excretion properties. | Design of derivatives with improved physicochemical properties like solubility. | nih.gov |

Expanding the Scope of this compound in Materials Science and Industrial Applications

While derivatives of piperazine-2,6-dione have found use in various industrial areas, the specific application of this compound in materials science remains an underexplored frontier. The unique structural and functional characteristics of the molecule suggest several potential avenues for future research.

Polymer Chemistry: The piperazine-2,6-dione ring can be considered a cyclic diamide. Upon ring-opening, it could serve as a monomer for the synthesis of novel polyamides. The acetyl group could be retained to modify the polymer backbone, influencing properties such as solubility, thermal stability, and mechanical strength. Alternatively, selective hydrolysis of the acetyl group could provide a reactive site for post-polymerization modification.

Supramolecular Chemistry: The presence of hydrogen bond donors (N-H) and acceptors (C=O) makes this compound an interesting building block for designing self-assembling systems, such as organogels, liquid crystals, or molecular networks. The acetyl group provides a site for steric and electronic tuning to control the self-assembly process.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): While the amide carbonyls are weak ligands, derivatives of this compound could be designed to incorporate stronger coordinating groups. Such functionalized derivatives could act as organic linkers for the construction of MOFs with potential applications in gas storage, separation, or catalysis.

Specialty Chemicals: The compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its rigid core and defined stereochemistry make it a valuable scaffold for building larger, structurally complex molecules for various industrial uses.

Future research in these areas will require interdisciplinary collaboration between synthetic organic chemists, polymer scientists, and materials engineers to fully realize the potential of this compound as a valuable chemical building block.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Acetylpiperazine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : The large-scale synthesis of piperazine-2,6-dione derivatives typically involves cyclization reactions. For example, cyclization of formamide derivatives under reflux conditions (110–120°C for 24 hours) yields piperazine-2,6-dione cores, which can then undergo acetylation to introduce the acetyl group. Reaction optimization includes controlling solvent polarity (e.g., formamide as both solvent and reagent) and stoichiometric ratios to minimize side products like dimerization . Yields are highly sensitive to temperature gradients; deviations >5°C can reduce purity by 15–20%.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetyl group substitution pattern and piperazine ring conformation. For example, the acetyl proton typically appears as a singlet at δ 2.1–2.3 ppm in ¹H NMR. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) ensures purity (>98%), while mass spectrometry (ESI-MS) confirms molecular weight (empirical formula C₆H₈N₂O₃, MW 156.14 g/mol) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and requires storage in desiccated environments (RH <30%) at 2–8°C. Stability studies using accelerated degradation protocols (40°C/75% RH for 6 months) show <5% decomposition when sealed under nitrogen. Exposure to light (UV/Vis) induces photodegradation, forming trace impurities detectable via thin-layer chromatography (TLC) with Rf = 0.3–0.4 in ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

- Methodological Answer : The compound’s diketopiperazine core may inhibit topoisomerase IIα, a mechanism explored in dexrazoxane analogues to mitigate anthracycline-induced cardiotoxicity. In vitro assays include:

- Topoisomerase II inhibition : Electrophoretic mobility shift assays (EMSAs) with plasmid DNA.

- Cytotoxicity screening : MTT assays on cardiomyocyte cell lines (e.g., H9c2), with IC₅₀ values compared to dexrazoxane (positive control). Contradictory data may arise from cell line-specific metabolic activity; orthogonal validation via ATP depletion assays is recommended .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer : Discrepancies often stem from metabolic stability differences. For example, in vitro hepatic microsome assays (using rat S9 fractions) can predict Phase I/II metabolism. If a derivative shows high in vitro cytotoxicity but low in vivo efficacy, evaluate bioavailability via pharmacokinetic studies (Cmax, AUC) and metabolite profiling (LC-MS/MS). Adjust dosing regimens or introduce prodrug modifications to enhance tissue penetration .

Q. How can computational modeling guide the design of this compound analogues with improved target affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding poses to targets like topoisomerase IIα. Key parameters include:

- Hydrogen bonding : Acetyl and carbonyl groups interact with catalytic tyrosine residues.

- Lipophilic efficiency (LipE) : Optimize logP (<2.5) to balance solubility and membrane permeability.

Validation via QSAR models (e.g., CoMFA) correlates structural modifications (e.g., halogen substitutions) with activity .

Q. What experimental designs address the low aqueous solubility of this compound in preclinical formulations?

- Methodological Answer : Use factorial design (2³) to optimize co-solvent systems. Variables include:

- Co-solvents : PEG-400, DMSO, or cyclodextrins (e.g., HP-β-CD).

- pH adjustment : Buffers (pH 4.5–7.4) to exploit zwitterionic properties.

Responses (solubility, stability) are analyzed via ANOVA. For example, 20% HP-β-CD increases solubility by 15-fold without precipitation at 25°C .

Methodological Challenges

Q. How to troubleshoot low yields in the acetylation step of piperazine-2,6-dione precursors?

- Methodological Answer : Common issues include:

- Incomplete acetylation : Use excess acetyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) under N₂.

- Byproduct formation : Monitor reaction progress via FT-IR for carbonyl stretch (1720 cm⁻¹). Purify via flash chromatography (silica gel, gradient elution: 5–20% MeOH in DCM) .

Q. What analytical techniques differentiate this compound from its regioisomers?

- Methodological Answer : X-ray crystallography resolves regiochemistry, but if crystals are unavailable, use NOESY NMR to confirm spatial proximity between acetyl and carbonyl groups. Tandem MS/MS fragmentation patterns (e.g., loss of CH₃CO at m/z 114) also distinguish isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.